N-(3-Chlorobenzyl)-1-butanamine hydrochloride N-(3-Chlorobenzyl)-1-butanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 16183-36-1
VCID: VC6280174
InChI: InChI=1S/C11H16ClN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H
SMILES: CCCCNCC1=CC(=CC=C1)Cl.Cl
Molecular Formula: C11H17Cl2N
Molecular Weight: 234.16

N-(3-Chlorobenzyl)-1-butanamine hydrochloride

CAS No.: 16183-36-1

Cat. No.: VC6280174

Molecular Formula: C11H17Cl2N

Molecular Weight: 234.16

* For research use only. Not for human or veterinary use.

N-(3-Chlorobenzyl)-1-butanamine hydrochloride - 16183-36-1

Specification

CAS No. 16183-36-1
Molecular Formula C11H17Cl2N
Molecular Weight 234.16
IUPAC Name N-[(3-chlorophenyl)methyl]butan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H16ClN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H
Standard InChI Key UVKFVXZKYVRPQQ-UHFFFAOYSA-N
SMILES CCCCNCC1=CC(=CC=C1)Cl.Cl

Introduction

Chemical Identification and Structural Properties

N-(3-Chlorobenzyl)-1-butanamine hydrochloride (CAS: 16183-36-1) is the hydrochloride salt of the tertiary amine N-(3-chlorobenzyl)-1-butanamine. The free base (CAS: 16183-35-0) has a molecular formula of C11H16ClN\text{C}_{11}\text{H}_{16}\text{ClN}, while the hydrochloride form is represented as C11H16ClNHCl\text{C}_{11}\text{H}_{16}\text{ClN} \cdot \text{HCl}, with a molecular weight of 234.2 g/mol . Key structural features include:

  • A 3-chlorobenzyl group attached to a butanamine backbone.

  • A secondary amine functional group protonated in the hydrochloride form.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight234.2 g/mol
Density1.0±0.1 g/cm³ (free base)
Boiling Point264.2±15.0 °C (free base)
Flash Point113.6±20.4 °C (free base)
Vapor Pressure0.0±0.5 mmHg at 25°C (free base)
LogP3.71 (free base)
SolubilityLikely soluble in polar solvents

The compound’s logarithmic partition coefficient (LogP) of 3.71 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Manufacturing

The synthesis of N-(3-Chlorobenzyl)-1-butanamine hydrochloride involves a multi-step pathway:

  • Alkylation of Aniline: Reacting aniline with 1-bromobutane in the presence of a base (e.g., sodium hydroxide) yields N-butylaniline.

  • Chlorination: Electrophilic aromatic substitution introduces a chlorine atom at the meta position of the benzyl group using chlorine gas and a Lewis acid catalyst (e.g., FeCl₃) .

  • Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt, improving crystallinity and handling stability .

Key Reaction Conditions:

  • Temperature: Chlorination typically occurs at 0–5°C to minimize side reactions.

  • Catalysts: FeCl₃ facilitates electrophilic substitution by generating chloronium ions .

  • Purification: Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salt .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its amine and aryl chloride functionalities:

Amine Reactivity

  • Alkylation/Acylation: The secondary amine can undergo alkylation with alkyl halides or acylation with acid chlorides to form quaternary ammonium salts or amides, respectively.

  • Oxidation: Exposure to strong oxidizers (e.g., KMnO₄) may yield nitroso or nitro derivatives, though this pathway is less common due to steric hindrance .

Aryl Chloride Reactivity

  • Nucleophilic Aromatic Substitution: The meta-chlorine atom can be displaced by nucleophiles (e.g., hydroxide, amines) under high-temperature or catalytic conditions .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the aromatic ring.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s structural motif is valuable in designing:

  • Central Nervous System (CNS) Agents: The chlorobenzyl group may enhance blood-brain barrier penetration, making it a candidate for neurotransmitter analogs.

  • Antimicrobials: Aromatic amines often exhibit bioactivity against bacterial and fungal pathogens .

Material Science

  • Polymer Modification: Incorporation into polymer backbones can impart flame retardancy due to chlorine content .

  • Coordination Chemistry: The amine group can act as a ligand for transition metals, enabling catalysis applications.

ParameterData
Acute ToxicityNot classified (insufficient data)
Skin IrritationNo data
Eye DamageNo data
Decomposition ProductsCO, NOₓ, HCl (under combustion)
Storage2–8°C in airtight container

Future Research Directions

  • Biological Screening: Evaluate efficacy against microbial strains or cancer cell lines.

  • Derivatization Studies: Explore novel analogs via functional group interconversion.

  • Thermal Stability Analysis: Assess suitability for high-temperature industrial processes.

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